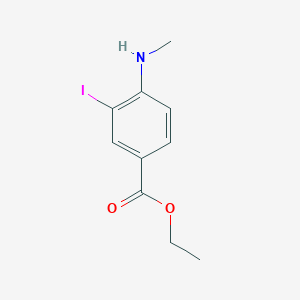
Chloro(diphenyl)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(diphenyl)gallane is an organogallium compound with the chemical formula GaCl(C6H5)2 It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)gallane can be synthesized through several methods. One common method involves the reaction of gallium trichloride (GaCl3) with diphenylmagnesium (Mg(C6H5)2) in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(diphenyl)gallane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: It can be reduced to form gallium hydrides.
Substitution: The chlorine atom can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) derivatives.
Reduction: Gallium hydrides (GaH3).
Substitution: Various organogallium compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Chloro(diphenyl)gallane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of semiconductors and as a reagent in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of chloro(diphenyl)gallane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(diphenyl)silane: Similar in structure but contains silicon instead of gallium.
Chloro(diphenyl)stannane: Contains tin instead of gallium.
Chloro(diphenyl)plumbane: Contains lead instead of gallium.
Uniqueness
Chloro(diphenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical properties such as higher reactivity and the ability to form stable complexes with various ligands. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1079-63-6 |
|---|---|
Fórmula molecular |
C12H10ClGa |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
chloro(diphenyl)gallane |
InChI |
InChI=1S/2C6H5.ClH.Ga/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |
Clave InChI |
XAAKZQZRKCYACT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


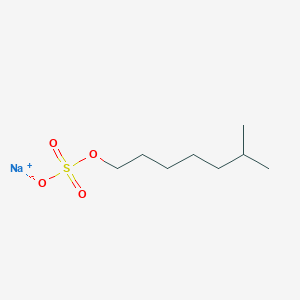
![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
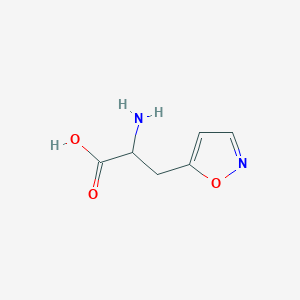



![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
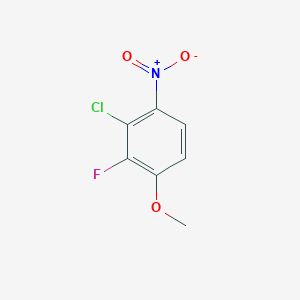
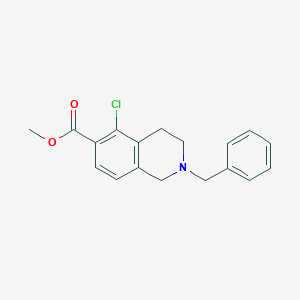
![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)
